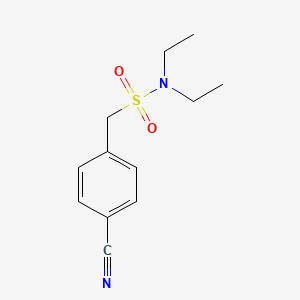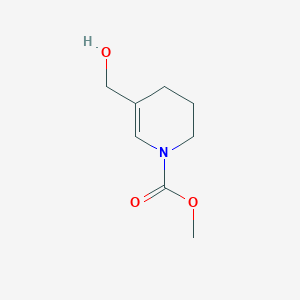
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide, commonly known as MS-275 or entinostat, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It is a potential anticancer agent that has been extensively studied for its therapeutic properties in various types of cancer.
Scientific Research Applications
Synthetic Applications
Sulfonamide compounds are pivotal in the synthesis of various organic molecules, including heterocyclic compounds and sulfonamide derivatives. For instance, vinyl sulfones and vinyl sulfonamides are used extensively due to their biological activities and as active agents in synthetic organic chemistry, such as in Michael acceptors and electrocyclization reactions. They serve as precursors for synthesizing low molecular weight compounds, highlighting their significance in developing synthetic protocols (Kharkov University Bulletin Chemical Series, 2020). Additionally, the conversion of cyanomethanesulfonamides into a variety of heterocyclic systems, such as 1,2,4-oxadiazol-3-sulfonamides and pyrimidine-5-sulfonamides, demonstrates their versatility in synthetic chemistry, offering pathways to new chemical entities with potential biological activities (Monatshefte für Chemie / Chemical Monthly, 2006).
Biological Activity
Sulfonamide compounds have been explored for their biological activities, particularly as enzyme inhibitors. A notable application is their use as carbonic anhydrase inhibitors. For example, N-cyanomethyl aromatic sulfonamides exhibit inhibitory activity against various human carbonic anhydrase isoforms, showcasing their potential in designing inhibitors targeting specific biological pathways (Journal of Enzyme Inhibition and Medicinal Chemistry, 2006).
Drug Metabolism and Molecular Transformations
Sulfonamides play a crucial role in drug metabolism studies and the preparation of mammalian metabolites. The use of microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds illustrates the application of sulfonamides in understanding drug metabolism and facilitating the structural characterization of metabolites (Drug Metabolism and Disposition, 2006).
properties
IUPAC Name |
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIFHIUMBSYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669571.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione](/img/structure/B2669572.png)
![4-[1-(3-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2669574.png)
![3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B2669575.png)
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)

![N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2669587.png)
![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)
![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)
